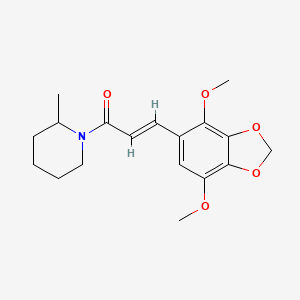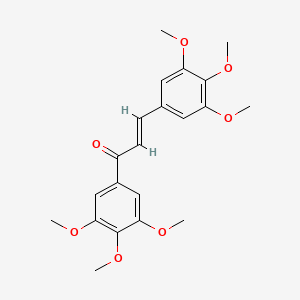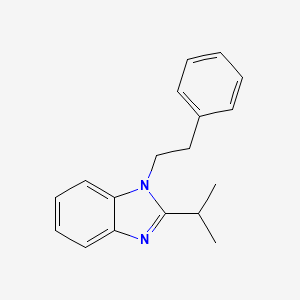
(2E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE is an organic compound that belongs to the class of benzodioxole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE typically involves the following steps:
Formation of the benzodioxole core: This can be achieved through the condensation of catechol with methylene chloride in the presence of a base.
Introduction of the dimethoxy groups: Methoxylation of the benzodioxole core using methanol and a suitable catalyst.
Formation of the piperidine moiety: This involves the synthesis of 2-methylpiperidine from piperidine and methyl iodide.
Coupling of the benzodioxole and piperidine moieties: This step involves the formation of the propenone linkage through a condensation reaction between the benzodioxole derivative and the piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the propenone linkage can yield the corresponding alcohol.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.
Materials Science:
Biology
Pharmacology: Investigation of its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Drug Development: Exploration of its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry
Chemical Industry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE would depend on its specific biological target. Generally, compounds of this type can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)PROP-2-EN-1-ONE: Lacks the piperidine moiety.
(2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(PIPERIDIN-1-YL)PROP-2-EN-1-ONE: Lacks the methyl group on the piperidine ring.
Uniqueness
The presence of both the dimethoxybenzodioxole and the 2-methylpiperidine moieties in (2E)-3-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-1-(2-METHYLPIPERIDIN-1-YL)PROP-2-EN-1-ONE gives it unique electronic and steric properties, potentially leading to distinct biological activities and applications compared to similar compounds.
Properties
Molecular Formula |
C18H23NO5 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(E)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H23NO5/c1-12-6-4-5-9-19(12)15(20)8-7-13-10-14(21-2)17-18(16(13)22-3)24-11-23-17/h7-8,10,12H,4-6,9,11H2,1-3H3/b8-7+ |
InChI Key |
FYLDQVCBJXCHSU-BQYQJAHWSA-N |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC(=C3C(=C2OC)OCO3)OC |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC(=C3C(=C2OC)OCO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[(2-ethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11466077.png)
![[4-Chloro-2-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B11466090.png)

![Methyl 2-{3-[5-(4-chlorophenyl)-2-furyl]propanoylamino}benzoate](/img/structure/B11466098.png)

![2-Methoxyethyl 4-(3-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11466106.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B11466109.png)
![1-[(2-Hydroxyethyl)amino]-2-[(2-methylpiperidin-1-yl)carbonyl]anthracene-9,10-dione](/img/structure/B11466118.png)
![N-[5-oxo-2-phenyl-1-(3-phenylpropyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11466124.png)

![5-(4-methoxyphenyl)-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11466130.png)
![12-Isopropyl-5-sulfanylidene-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-1(9),2(7)-dien-3-one](/img/structure/B11466147.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11466152.png)
